Citromycetin

Vue d'ensemble

Description

Synthesis Analysis

The total synthesis of citromycetin was achieved by a route involving oxidation of a propenyl group and demethylation of a methoxy group in the pyranobenzopyranone .Molecular Structure Analysis

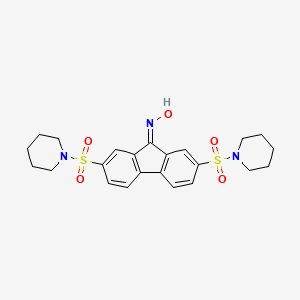

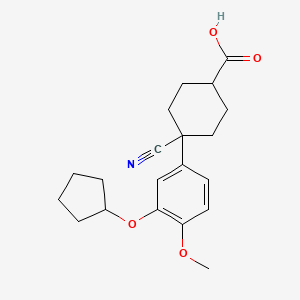

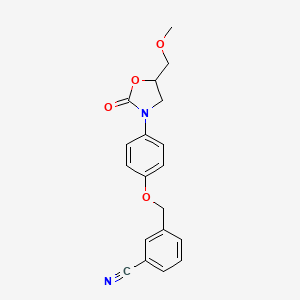

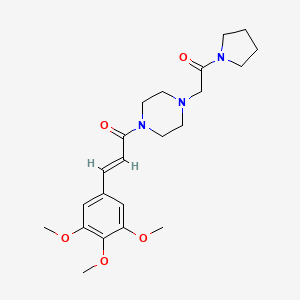

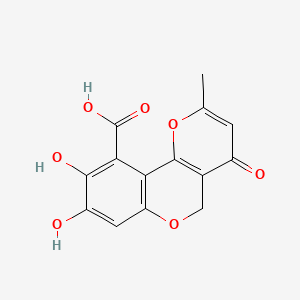

Citromycetin contains a total of 33 bonds; 23 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aliphatic), 1 hydroxyl group, 2 aromatic hydroxyls, 1 ether (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .Physical And Chemical Properties Analysis

Citromycetin has a density of 1.7±0.1 g/cm3, a boiling point of 669.1±55.0 °C at 760 mmHg, and a flash point of 260.9±25.0 °C. It has 7 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

Biogenetic Synthesis Citromycetin has been a focus of study in the field of biogenetic-type total synthesis. Researchers Yamauchi, Katayama, and Watanabe (1985) achieved the total synthesis of citromycetin by oxidizing a propenyl group and demethylating a methoxy group in pyranobenzopyranone, synthesized via regioselective cyclization of enedione. This study highlights the synthetic pathways and chemical transformations involved in producing citromycetin (Yamauchi, Katayama, & Watanabe, 1985).

Biosynthesis in Penicillium frequentans The biosynthesis of citromycetin in Penicillium frequentans was investigated by Evans and Staunton (1988). Their study used 13C- and 14C-labelled precursors to demonstrate that citromycetin incorporates seven intact acetate units, aligning with polyketide biosynthesis. This research provides insight into the natural production process of citromycetin and its metabolic pathways in fungi (Evans & Staunton, 1988).

Biomimetic Total Synthesis Yamauchi, Katayama, and Watanabe (1987) described a biomimetic total synthesis of citromycetin. Their approach involved regioselective cyclization of enetrione to yield chloromethylpyrone. Further oxidation and demethylation processes yielded citromycetin, illustrating another synthetic route for this compound (Yamauchi, Katayama, & Watanabe, 1987).

Identification of Citromycetin Analogs Tian et al. (2015) isolated a new citromycetin analogue, ascomycotin A, along with other compounds from Ascomycota sp. isolated from the deep sea. This study expands the knowledge of citromycetin analogs and their potential applications, highlighting the diversity of citromycetin-related compounds in different fungal species (Tian et al., 2015).

Isolation and Structural Elucidation The work of Demetriadou, Laue, Leeper, and Staunton (1988) focused on isolating and characterizing polivione, a potential precursor of citromycetin from Penicillium frequentans. Their study used advanced spectroscopic methods for structure elucidation, contributing to the understanding of citromycetin's chemical structure and its related compounds (Demetriadou et al., 1988)

Synthesis of Citromycetin Skeleton Yamauchi, Katayama, Nakashita, and Watanabe (1984) reported the synthesis of the basic skeleton in citromycetin, 2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one. This study provides fundamental insights into the structural aspects of citromycetin and its synthetic accessibility, which is crucial for its potential applications in various scientific fields (Yamauchi, Katayama, Nakashita, & Watanabe, 1984).

Antibacterial Activities of Citromycetin and Analogs Jouda et al. (2014) isolated citromycetin from an endophytic fungus and tested its antibacterial efficacy against various bacterial strains. This study underscores the potential of citromycetin and its derivatives in developing new antibacterial agents (Jouda et al., 2014).

Marine-Derived Fungal Metabolites Involving Citromycetin Ha et al. (2020) explored the anti-inflammatory effects and protein tyrosine phosphatase 1B inhibitory activities of metabolites from the Antarctic marine-derived fungal strain Penicillium glabrum, including a new citromycetin derivative. This research highlights the therapeutic potential of citromycetin derivatives in inflammation and related biochemical pathways (Ha et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

Citromycetin, a bio-active polyketide , primarily targets human ovarian cancer cells . It inhibits the migration and invasion of these cells . The compound also targets the extracellular signal-regulated kinase (ERK)-1/2 signaling pathway .

Mode of Action

Citromycetin interacts with its targets by inhibiting the expression of epithelial–mesenchymal transition (EMT) markers and the activation of matrix metalloproteinase (MMP)-2 and MMP9 . Moreover, ERK-1/2 signaling is inhibited after citromycin treatment . The ectopic expression of ERK negates the anti-invasive activity of citromycin .

Biochemical Pathways

Citromycetin affects the ERK1/2 pathway . This pathway is crucial for various cellular processes, including cell proliferation and differentiation. By inhibiting the ERK1/2 pathway, citromycetin downregulates the expression levels of EMT markers and MMP-2/9 , which are involved in cell migration and invasion.

Pharmacokinetics

The compound’s molecular formula is c14h10o7, and it has a molar mass of 29023 g·mol−1 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of Citromycetin’s action is the inhibition of the migration and invasion of human ovarian cancer cells . It achieves this by downregulating the expression levels of EMT markers and MMP-2/9 via inhibition of the ERK1/2 pathway . This suggests that Citromycetin could potentially be used as a therapeutic candidate for the treatment of invasive ovarian cancer .

Action Environment

Citromycetin is isolated from the Antarctic marine-derived fungus, Sporothrix sp . The Antarctic marine environment, with its unique conditions, may influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O7/c1-5-2-7(15)6-4-20-9-3-8(16)12(17)11(14(18)19)10(9)13(6)21-5/h2-3,16-17H,4H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEPGKZPVDAVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C(=C3C(=O)O)O)O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197283 | |

| Record name | Citromycetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Citromycetin | |

CAS RN |

478-60-4 | |

| Record name | Citromycetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citromycetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citromycetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citromycetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITROMYCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQ9JP1YA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.